molecular formula C18H16N4O2S B2363328 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034585-75-4

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2363328
CAS RN: 2034585-75-4
M. Wt: 352.41
InChI Key: XXMOVRKXIXVVTE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is a heterocyclic compound that has diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyrrolidine-2-one scaffold, which is a part of the given compound, has been synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving the compound can be inferred from the reactions of similar compounds. For instance, the pyrrolidine-2-one scaffold can be obtained by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The benzothiazole derivatives can be synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds. For instance, thiazole, which is a part of the given compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

The compound, with its complex structure and potential biological activities, presents interesting opportunities for future research. The design of new pyrrolidine compounds with different biological profiles can be guided by the understanding of the influence of steric factors on biological activity . Similarly, the synthesis of new benzothiazole derivatives with enhanced anti-tubercular activity can be an interesting direction for future research .

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16-6-3-9-22(16)15-10-12(7-8-19-15)11-20-17(24)18-21-13-4-1-2-5-14(13)25-18/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMOVRKXIXVVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

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